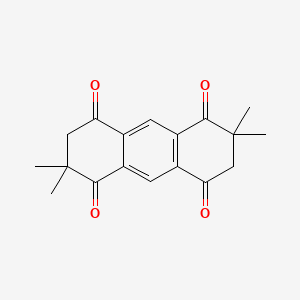
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and functionalization to introduce the tetramethyl groups and the tetrone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the tetrone core, leading to the formation of hydroquinone derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone include:
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in various chemical reactions.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone used as a ligand in coordination chemistry.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: A cyclic siloxane used in the synthesis of advanced materials.
Uniqueness
What sets this compound apart is its unique tetrone core and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
96493-78-6 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-2,6-dihydroanthracene-1,4,5,8-tetrone |
InChI |
InChI=1S/C18H18O4/c1-17(2)7-13(19)9-6-12-10(5-11(9)15(17)21)14(20)8-18(3,4)16(12)22/h5-6H,7-8H2,1-4H3 |
InChI Key |
PWXFRCSNIOVIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC3=C(C=C2C1=O)C(=O)CC(C3=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















